Lithium;2-(oxetan-3-yl)propanoate
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Overview
Description
Lithium;2-(oxetan-3-yl)propanoate is a chemical compound that features a lithium ion paired with a 2-(oxetan-3-yl)propanoate anion. This compound is of interest due to its unique structural properties, which include an oxetane ring—a four-membered cyclic ether. Oxetanes are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(oxetan-3-yl)propanoate typically involves the formation of the oxetane ring followed by the introduction of the lithium ion. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved via several routes, including:
Cyclization through C−O Bond Formation: This involves the intramolecular etherification of suitable precursors.
Epoxide Ring Opening/Ring Closing: This method uses epoxides as intermediates, which are then cyclized to form oxetanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the propanoate group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Lithium;2-(oxetan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which lithium;2-(oxetan-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Lithium (1+) ion 2-(oxetan-3-yloxy)propanoate: This compound is similar in structure but features an oxetane ring with an oxygen substituent.
3-Sulfanyl-oxetanes: These compounds have a sulfur atom in place of the oxygen in the oxetane ring and are used as bioisosteres for thioesters.
Uniqueness
Lithium;2-(oxetan-3-yl)propanoate is unique due to its specific combination of a lithium ion and an oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
lithium;2-(oxetan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVXUWXUIEDEB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1COC1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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